Stannite

描述

属性

CAS 编号 |

12019-29-3 |

|---|---|

分子式 |

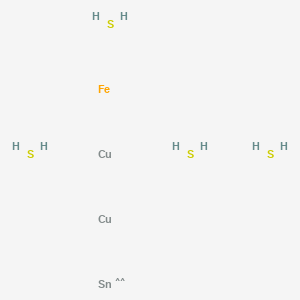

Cu2FeH8S4Sn |

分子量 |

438 g/mol |

InChI |

InChI=1S/2Cu.Fe.4H2S.Sn/h;;;4*1H2; |

InChI 键 |

KYRUBSWVBPYWEF-UHFFFAOYSA-N |

SMILES |

S.S.S.S.[Fe].[Cu].[Cu].[Sn] |

规范 SMILES |

S.S.S.S.[Fe].[Cu].[Cu].[Sn] |

同义词 |

sodium stannite stannite |

产品来源 |

United States |

Crystallographic and Structural Investigations of Stannite

Crystal System and Space Group Analysis

Stannite's crystal structure is a derivative of the simpler zinc-blende (sphalerite) structure. rruff.infoatomic-scale-physics.de Its fundamental framework is defined by a specific crystal system and space group, which dictates the symmetrical arrangement of its constituent atoms.

Tetragonal Symmetry (I4̅2m)

This compound crystallizes in the tetragonal crystal system, characterized by a unit cell with two equal-length axes (a and b) perpendicular to each other, and a third axis (c) of a different length that is perpendicular to the a-b plane. wikipedia.orgwebmineral.commindat.org Specifically, it belongs to the scalenohedral crystal class (42m) and is described by the space group I4̅2m. wikipedia.orgwebmineral.commindat.orghandbookofmineralogy.org This space group indicates a body-centered tetragonal lattice with a 4-fold rotoinversion axis, two 2-fold rotation axes, and two mirror planes. webmineral.comarizona.edu The lattice parameters for this compound are approximately a = 5.449(2) Å and c = 10.757(3) Å. arizona.edu

| Property | Value | Reference |

|---|---|---|

| Crystal System | Tetragonal | wikipedia.orgwebmineral.commindat.org |

| Crystal Class | Scalenohedral (42m) | wikipedia.orgmindat.org |

| Space Group | I4̅2m | webmineral.commindat.orghandbookofmineralogy.org |

| Unit Cell Parameter (a) | ~5.45 Å | webmineral.commindat.orgarizona.edu |

| Unit Cell Parameter (c) | ~10.75 Å | webmineral.commindat.orgarizona.edu |

| Formula Units (Z) | 2 | wikipedia.orgwebmineral.comarizona.edu |

Comparative Structural Analysis with Kesterite (I4̅)

This compound is structurally very similar to the mineral kesterite (Cu₂(Zn,Fe)SnS₄), and they are often found intergrown. arizona.eduwikipedia.org The primary distinction between the two lies in their cation ordering, which results in different space group symmetries. arizona.edursc.org While this compound has the space group I4̅2m, kesterite belongs to the I4̅ space group. arizona.eduresearchgate.net

In the this compound structure, the layers of cations perpendicular to the c-axis at z=1/4 and z=3/4 contain an ordered arrangement of copper (Cu) and iron (Fe) atoms. arizona.edu In contrast, the kesterite structure has layers at z=1/4 and z=3/4 that contain an ordered arrangement of copper (Cu) and zinc (Zn) atoms. arizona.eduresearchgate.net The layers at z=0 and z=1/2 in this compound are composed of alternating Fe and tin (Sn) atoms, whereas in kesterite, these layers consist of alternating Zn and Sn atoms. researchgate.netresearchgate.net This difference in the placement of the divalent cations (Fe²⁺ and Zn²⁺) relative to the monovalent Cu⁺ cations is the key structural differentiator. arizona.eduresearchgate.net Because Cu⁺ and Zn²⁺ are isoelectronic, distinguishing between the this compound and kesterite structures using X-ray diffraction can be challenging; neutron diffraction is more effective for this purpose. researchgate.net

| Feature | This compound (Cu₂FeSnS₄) | Kesterite (Cu₂ZnSnS₄) | Reference |

|---|---|---|---|

| Space Group | I4̅2m | I4̅ | arizona.eduresearchgate.net |

| Cation Ordering at z=0, 1/2 | Fe and Sn | Zn and Sn | arizona.eduresearchgate.net |

| Cation Ordering at z=1/4, 3/4 | Cu and Fe | Cu and Zn | arizona.eduresearchgate.net |

| Distinguishing Feature | Ordered arrangement of Cu and Fe atoms. | Structurally distinct due to different placement of Cu and Zn atoms. | arizona.edu |

Atomic Arrangement and Cation Site Occupancy

The properties of this compound are directly linked to how the constituent cations—copper, iron, zinc, and tin—are distributed among the available crystallographic sites.

Cation Distribution within Tetrahedral Sites (Cu, Fe, Zn, Sn)

In the ideal this compound structure (Cu₂FeSnS₄), all metal atoms are tetrahedrally coordinated by sulfur. rruff.info The specific cation distribution is ordered. arizona.edu According to structural refinements, the atomic positions are as follows:

Copper (Cu) atoms occupy the 4d sites. arizona.edu

Iron (Fe) atoms occupy the 2a sites. arizona.edu

Tin (Sn) atoms occupy the 2b sites. arizona.edu

Sulfur (S) atoms are located at the 8i sites. arizona.edu

This arrangement means that layers containing Cu and Fe alternate with layers containing only Sn along the c-axis. Zinc frequently substitutes for iron in the 2a tetrahedral sites, leading to the more general formula Cu₂(Fe,Zn)SnS₄. wikipedia.orgmindat.orghandbookofmineralogy.org

Positional Disorder and Deviations from Ideal Stoichiometry

While the ideal this compound structure is well-ordered, natural samples can exhibit some degree of positional disorder and non-stoichiometry. Positional disorder refers to the partial occupancy of a crystallographic site by a different cation than expected in the ideal structure. rruff.info However, detailed studies on well-characterized this compound and kesterite specimens have shown that they are generally stoichiometric with no significant positional disorder. rruff.info

Deviations from the ideal formula (Cu₂FeSnS₄) can occur. For instance, electron microprobe analyses of natural this compound from Bolivia have yielded empirical formulas such as Cu₂.₀₄Fe₁.₁₁Sn₁.₀₂S₄.₀₀ and Cu₂.₀₁(Fe₀.₈₄Zn₀.₁₄)Σ₀.₉₈Sn₁.₀₁S₄.₀₀. handbookofmineralogy.org These analyses show slight excesses or deficiencies in the metal contents relative to the ideal stoichiometry. The presence of impurities is common, with zinc being the most typical, substituting for iron. rruff.info

Polymorphism and Structural Variants within the this compound Group

Polymorphism is the ability of a single chemical compound to exist in more than one crystal structure. youtube.comyoutube.comyoutube.com This phenomenon, along with the existence of structurally related minerals, is relevant to the this compound group.

This compound is dimorphous with the mineral ferrokesterite. handbookofmineralogy.orgarizona.edu Both minerals share the same ideal chemical formula (Cu₂FeSnS₄), but ferrokesterite has the kesterite structure (space group I4̅) rather than the this compound structure (space group I4̅2m). handbookofmineralogy.orgwikipedia.org

The this compound group is a family of nearly isostructural sulfide (B99878) and selenide (B1212193) minerals that share tetragonal space groups, primarily I4̅2m and I4̅, and have structures related to sphalerite. mindat.org The general formula for this group can be expressed as A₂DEX₄, where 'A' can be Cu, Ag; 'D' can be Cu, Fe, Zn, Cd, Hg; 'E' can be Sn, Ge, In, Sb, As; and 'X' is S or Se. mindat.org This highlights the extensive potential for structural and compositional variation within this mineral family, leading to numerous distinct mineral species that are structural variants of this compound. Other structure types found in related compounds include orthorhombic (e.g., Pmn2₁) and pseudo-cubic (P4̅) variants. researchgate.net

Isothis compound Considerations

The term "isothis compound" is often used in reference to kesterite (Cu₂(Zn,Fe)SnS₄), a mineral that is structurally very similar to this compound (Cu₂(Fe,Zn)SnS₄). wikipedia.org Kesterite is the zinc-rich variety, while this compound is the iron-rich end member. wikipedia.orgarizona.edu Although they share a similar tetragonal crystal structure, they are recognized as distinct mineral species due to differences in their Fe:Zn ratios and resulting optical and physical properties. arizona.edu

The key distinction between the structures of this compound and kesterite lies in the arrangement of the copper, iron, and zinc atoms within the crystal lattice. researchgate.net In the ideal this compound structure, which belongs to the space group I42m, the copper, iron, and tin atoms occupy specific crystallographic sites. arizona.eduhandbookofmineralogy.org In contrast, kesterite crystallizes in the I4 space group, which allows for a different ordering of the cations. arizona.eduresearchgate.net This subtle difference in cation arrangement leads to distinct crystallographic cells and physical characteristics for the two minerals. arizona.edu Due to the similarity in their structures, kesterite is sometimes referred to as isothis compound. wikipedia.org It is important to note that because copper and zinc are isoelectronic, meaning they have the same number of electrons, distinguishing between the this compound and kesterite structures using X-ray diffraction alone can be challenging. researchgate.net

Solid solutions can form between Cu₂FeSnS₄ and Cu₂ZnSnS₄ at temperatures exceeding 680 °C, which accounts for observations of kesterite exsolved within this compound in some deposits. wikipedia.org However, studies have suggested that the cell dimensions of this compound and kesterite are largely independent of the Fe/Zn variation, which tends to discount the idea of a simple pseudobinary solid solution series at lower temperatures. arizona.edu

Wurtz-stannite Structures and Transitions

In addition to the common tetragonal this compound structure, which is a derivative of the cubic sphalerite structure, a wurtzite-derived polymorph known as wurtz-stannite also exists. aps.orgresearchgate.net While the this compound structure is based on a cubic close-packed (ccp) array of sulfur atoms, the wurtz-stannite structure is based on a hexagonal close-packed (hcp) array. aps.org This results in an orthorhombic crystal system for wurtz-stannite, typically with the space group Pmn2₁ or Pc. smf.mxaps.orgresearchgate.netresearchgate.net

The transition between this compound and wurtz-stannite structures is a subject of significant research, particularly in synthetic quaternary chalcogenide systems like Cu₂Mn(GeₓSn₁₋ₓ)Se₄. iucr.org In this solid solution, the end members crystallize in different structure types: Cu₂MnSnSe₄ adopts the tetragonal this compound structure (I42m), while Cu₂MnGeSe₄ has the orthorhombic wurtz-stannite structure (Pmn2₁). iucr.org Consequently, a structural phase transition occurs as the composition varies between these two end members. iucr.org

The wurtzite-stannite structure and a related wurtzite-kesterite structure can be conceptualized as a 2x2x1 supercell of the basic wurtzite structure. aps.org The fundamental difference between the wurtzite-derived and sphalerite-derived structures lies in the stacking sequence of the atomic layers. aps.org The stability of the wurtzite-derived structures is influenced by strain and Coulombic energy contributions, which are in turn dependent on the size and ionicity of the constituent atoms. researchgate.net Generally, wurtzite-derived structures exhibit larger band gaps compared to their zinc-blende-derived counterparts. researchgate.net

Structural Relationships with Mawsonite, Stannoidite, Chatkalite, Richardsite, Sakuraiite, and Rhodothis compound

The this compound group includes several other structurally related minerals, each with a unique chemical composition and crystal structure that can be seen as a derivative of the basic this compound or sphalerite structure.

Mawsonite (Cu₆Fe₂SnS₈) is a tetragonal mineral with the space group P4m2. mindat.orgwikipedia.org It is often found as inclusions in bornite. mindat.orgwebmineral.com Like chatkalite, mawsonite exhibits a rare quaternary Bravais lattice metric singularity, meaning that its diffraction pattern can be indexed in multiple ways, corresponding to cubic I, tetragonal P, orthorhombic F, and orthorhombic P lattices. wikipedia.orgalchetron.com

Stannoidite (Cu⁺₆Cu²⁺₂(Fe²⁺,Zn)₃Sn₂S₁₂) has an orthorhombic crystal system with the space group I222. mindat.orgwikipedia.orgdakotamatrix.com Its name alludes to its similarity to this compound. mindat.org Stannoidite is often found in hydrothermal copper-tin deposits. wikipedia.org

Chatkalite (Cu₆FeSn₂S₈) is a tetragonal mineral belonging to the germanite group, with a space group of P4m2. mindat.orghandbookofmineralogy.org It is found as rounded grains within tetrahedrite. wikipedia.orgmindat.org The mineral is named after the Chatkal-Kuramin mountains where it was discovered. mindat.org

Richardsite (Zn₂CuGaS₄) is a tetragonal member of the this compound group with the space group I42m. mindat.orgresearchgate.nethandbookofmineralogy.org Its structure consists of a cubic close-packed array of sulfur atoms with metal atoms occupying half of the tetrahedral voids. researchgate.netmdpi.com The ordering of the metal atoms results in a structure that is a derivative of sphalerite. researchgate.net Richardsite has been observed as epitaxial overgrowths on wurtzite-sphalerite crystals. mindat.orgresearchgate.netmdpi.com

Sakuraiite ((Cu,Zn,Fe)₃(In,Sn)S₄) has a complex and debated crystal chemistry. mindat.orgresearchgate.net It has been reported as both cubic and tetragonal. researchgate.netmineralogy.rocks Some studies suggest a primitive cubic cell with possible space groups P432, P43m, or Pm3m. mindat.orghandbookofmineralogy.orgresearchgate.net Other investigations have pointed towards a pseudo-tetragonal phase with space group P42m, considering it an intermediate member of a solid solution. researchgate.net It often occurs in exsolution textures with this compound. mindat.orghandbookofmineralogy.org

Rhodothis compound (Cu⁺(Fe²⁺₀.₅Sn⁴⁺₁.₅)S₄) is a tetragonal mineral and a member of the thiospinel group, with its name reflecting its reddish color and relationship to this compound. mindat.org It is isostructural with toyohaite. mindat.org

Advanced Crystallographic Methodologies

X-ray Diffraction Studies (Powder and Single-Crystal)

X-ray diffraction (XRD) is a fundamental technique for the crystallographic analysis of this compound and its related minerals. Both powder XRD and single-crystal XRD methods are employed to determine crystal structures, identify phases, and refine lattice parameters. smf.mxresearchgate.netrruff.info

Powder X-ray diffraction is widely used for the initial identification of this compound and for distinguishing it from other minerals in a sample. rruff.info The diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline material. For instance, the four most intense X-ray powder diffraction lines for the related mineral richardsite are at d-spacings of 3.084 Å, 1.882 Å, 1.989 Å, and 1.614 Å. researchgate.netmdpi.comdntb.gov.ua Rietveld refinement of powder diffraction data is a powerful method used to refine the crystal structure and determine lattice parameter values for this compound and wurtz-stannite phases. smf.mxscielo.org.mx

Single-crystal X-ray diffraction provides more detailed and precise information about the crystal structure. By analyzing the diffraction pattern from a single, isolated crystal, researchers can determine the unit cell dimensions, space group, and the precise atomic positions of the constituent elements. arizona.eduresearchgate.net For example, single-crystal studies were crucial in confirming that this compound crystallizes in the space group I42m and in refining its atomic parameters. arizona.edu These studies have also been essential in investigating the complex crystallography of minerals like sakuraiite, for which precession photographs helped confirm a cubic cell and determine its diffraction symbol. researchgate.net The refined crystal structure of richardsite (R1 = 0.0284) was determined using single-crystal XRD, confirming it as a member of the this compound group. researchgate.netmdpi.com

However, a significant limitation of X-ray diffraction in the study of this compound-group minerals is the difficulty in distinguishing between cations with similar X-ray scattering powers, such as Cu⁺ and Zn²⁺, which are isoelectronic. smf.mxresearchgate.net This can make the definitive determination of cation ordering challenging.

Neutron Powder Diffraction for Cation Ordering Determination

Neutron powder diffraction is a powerful complementary technique to X-ray diffraction, particularly for determining the precise ordering of cations in the this compound structure. iucr.orgrsc.orggeoscienceworld.org The primary advantage of neutron diffraction lies in the fact that neutron scattering lengths vary significantly between different elements, even those with similar numbers of electrons. iucr.orgcore.ac.uk

This capability is especially critical for distinguishing between Cu⁺, Zn²⁺, and Fe²⁺ in the this compound and kesterite structures. core.ac.uk While X-rays interact with the electron cloud of an atom, making it difficult to differentiate between isoelectronic species like Cu⁺ and Zn²⁺, neutrons interact with the atomic nucleus. researchgate.netcore.ac.uk The different neutron scattering lengths of these cations allow for their unambiguous identification and the determination of their specific crystallographic sites. iucr.orgrsc.org

By performing a simultaneous Rietveld analysis of both neutron and X-ray powder diffraction data, researchers can obtain highly accurate information on lattice parameters and cation site occupancies. rsc.orggeoscienceworld.org This combined approach has been used to study the solid solution between this compound (Cu₂FeSnS₄) and kesterite (Cu₂ZnSnS₄), providing new insights into the cation distribution. geoscienceworld.org For the Cu₂(Zn₁₋ₓMnₓ)SnSe₄ solid solution, which exhibits a transition from a kesterite to a this compound structure, neutron diffraction was essential to deduce the complex cation re-distribution process. rsc.orgcore.ac.uk The refined site occupancy factors from these studies are used to derive a detailed cation distribution model within the crystal structure. rsc.orgcore.ac.uk

Geochemical Systematics and Elemental Substitutions in Stannite

Major Element Solid Solution Behavior

The crystal structure of stannite allows for considerable substitution of its primary metallic elements, leading to the formation of solid solution series with other minerals. This behavior is most prominently observed in the this compound-kesterite series.

Fe-Zn Substitution within the this compound-Kesterite Series

This compound forms a solid solution series with its zinc analogue, kesterite (Cu₂ZnSnS₄), through the substitution of iron (Fe) for zinc (Zn). arizona.edu This substitution is a key feature of their shared crystal structures, although this compound is typically associated with the I-42m space group and kesterite with the I-4 space group. arizona.edu The structural transition from the kesterite to the this compound structure is observed as the Zn:Fe ratio decreases. aip.org

Two distinct mechanisms of metal incorporation occur along the this compound-kesterite join. arizona.eduresearchgate.net In pure this compound and zincian this compound, the 2a crystallographic site is predominantly occupied by (Fe,Zn), while copper (Cu) is the dominant species at the 4d site. arizona.eduresearchgate.net Conversely, in ferroan kesterite and pure kesterite, the 2a site is fully occupied by Cu, with (Zn,Fe) and the remaining Cu disordered at the 4d site. arizona.eduresearchgate.net This shift in cation occupancy, where Cu becomes predominant at the 2a site, occurs when the zinc substitution (x in Cu₂Fe₁₋ₓZnₓSnS₄) is greater than or equal to 0.7. arizona.eduresearchgate.net

The unit-cell volume shows a linear increase with increasing Zn content, which confirms the predominantly covalent character of the bonds in these compounds. researchgate.net An inversion in the slope of the unit-cell parameters is observed at x = 0.7, corresponding to the point where copper becomes the dominant atom at the 2a site. researchgate.net

| Composition (x in Cu₂Fe₁₋ₓZnₓSnS₄) | Predominant Cation at 2a site | Cations at 4d site |

|---|---|---|

| 0, 0.2, 0.5 (Zincian this compound) | (Fe, Zn) | Cu |

| 0.7, 0.8, 1 (Ferroan Kesterite) | Cu | (Zn, Fe), Cu (disordered) |

Characterization of Miscibility Gaps and Phase Relations

The substitution of Fe and Zn in the this compound-kesterite series is not always complete, and miscibility gaps can occur under certain geological conditions. The stability fields for the this compound-kesterite solid solution are influenced by the Fe/(Fe+Zn) ratio. researchgate.net First-principles calculations have confirmed a phase transition from the kesterite structure (Zn-rich) to the this compound structure (Fe-rich) at an Fe/Zn ratio of approximately 0.4. bmd-lab.org The mixing enthalpy for this solid solution is exothermic (negative), indicating that the formation of the alloy is a thermodynamically favorable process. bmd-lab.org This is consistent with the natural occurrence of this compound and kesterite as alloyed minerals. bmd-lab.org

Trace Element Incorporation and Geochemical Mobility

Beyond the major elements, the this compound lattice can incorporate a variety of trace elements, some of which have significant economic importance. The incorporation of these elements is governed by factors such as ionic radii, charge, and the presence of co-crystallizing minerals. geoscienceworld.orgmdpi.com

Indium (In) Partitioning in this compound and Coexisting Minerals

Indium (In) is a critical technology metal that is often recovered as a byproduct from the processing of zinc ores. usgs.gov this compound is a known host for indium, with concentrations that can be economically significant. dntb.gov.ua In some deposits, this compound-group minerals, along with sphalerite, are the primary hosts for indium. geoscienceworld.org For instance, in the SW England ore region, while chalcopyrite accounts for a significant portion of the indium budget, this compound-group minerals typically host higher concentrations. geoscienceworld.org The ionic radius of In³⁺ in tetrahedral coordination falls within a favorable window for substitution in the this compound structure. geoscienceworld.org

Studies of tin deposits have shown that indium mineralization can be associated with later sulfide (B99878) stages that overprint earlier tin mineralization. jcu.edu.au This suggests that the partitioning of indium into this compound is dependent on the evolving fluid chemistry and temperature of the hydrothermal system.

Distribution of Minor Elements (Ag, Cd, Mn, Ge, Hg, Ga)

This compound can incorporate a range of other minor and trace elements into its crystal structure. The general formula for the this compound group, A₂DEX₄, allows for substitutions at the A, D, and E sites. mindat.org

Silver (Ag): Silver can substitute for copper in the this compound structure. mindat.org

Cadmium (Cd): Cadmium is known to substitute for iron and zinc. mindat.org

Manganese (Mn): Manganese can also substitute for iron and zinc, forming solid solutions such as Cu₂(Zn,Mn)SnSe₄, which exhibits a transition from a kesterite to a this compound structure with increasing Mn content. uu.sersc.org

Germanium (Ge): Germanium may be present in trace amounts, likely substituting for tin. wikipedia.orgmindat.org The substitution of Ge for Sn in the Cu₂(Sn₁₋ₓGeₓ)ZnSe₄ system has been studied, showing that the kesterite phase is energetically more stable. researchgate.net

Mercury (Hg) and Gallium (Ga): These elements are also listed as potential substituting elements in the this compound group. mindat.org

The presence and concentration of these minor elements in this compound can provide valuable information about the geochemical conditions of mineral formation. For example, an association of high Ga and Ge with low Fe, In, and Mn has been suggested for lower-temperature deposits, while the opposite is observed in higher-temperature deposits. zarmesh.com

| Element | Substituting For | Reference |

|---|---|---|

| Silver (Ag) | Copper (Cu) | mindat.org |

| Cadmium (Cd) | Iron (Fe), Zinc (Zn) | mindat.org |

| Manganese (Mn) | Iron (Fe), Zinc (Zn) | uu.se |

| Germanium (Ge) | Tin (Sn) | wikipedia.orgmindat.orgresearchgate.net |

| Mercury (Hg) | Iron (Fe), Zinc (Zn) | mindat.org |

| Gallium (Ga) | - | mindat.org |

Elemental Zoning and Diffusion-Driven Alteration in this compound

Elemental zoning, or the systematic variation in the chemical composition from the core to the rim of a crystal, can occur in this compound and reflects changes in the growth environment. While detailed studies on elemental zoning specifically in this compound are not abundant in the provided search results, the principles of trace element incorporation suggest that such zoning is likely. mdpi.com Changes in fluid temperature, pressure, and composition during crystal growth would lead to variations in the incorporation of substituting elements like Zn, In, and Ge. mdpi.com Diffusion-driven alteration can further modify the primary chemical composition of this compound, leading to the redistribution of elements within the crystal or the formation of secondary minerals.

Geological Settings and Genetic Models for Stannite Mineralization

Types of Hydrothermal Ore Deposits Hosting Stannite

This compound precipitation is characteristic of several types of hydrothermal systems, each defined by distinct geological controls, fluid sources, and mineral assemblages.

This compound is a common constituent of polymetallic hydrothermal veins, which are frequently associated with felsic magmatism. mdpi.comyamaguchi-u.ac.jp These systems are characterized by complex mineral assemblages containing various sulfide (B99878) and sulfosalt minerals. The Bolivian tin belt provides a classic example of this deposit type, where Miocene-age acidic hypabyssal rocks are associated with polymetallic veins hosting cassiterite, this compound, and a variety of other sulfosalts like jamesonite, franckeite, and cylindrite. yamaguchi-u.ac.jpresearchgate.netresearchgate.net

In these deposits, mineralization often occurs in distinct stages. An early stage may be dominated by cassiterite and pyrite, while later stages, formed under evolving temperature and fluid composition, precipitate this compound and other complex sulfides. researchgate.netresearchgate.net For instance, in the Kutná Hora ore district, this compound is associated with sphalerite, chalcopyrite, pyrrhotite, and galena in what is classified as a mesothermal-hydrothermal polymetallic vein type. arizona.edu The Mushiston deposit in Tajikistan is another example, where this compound is the main ore mineral in a quartz-stannite-cassiterite assemblage, characteristic of a mesothermal hydrothermal vein system developed under intermediate sulfidation conditions. researchgate.net These deposits are often described as xenothermal, indicating they formed at shallow depths over a wide temperature range, leading to "telescoped" ore bodies where high- and low-temperature minerals coexist. yamaguchi-u.ac.jp

Table 1: Mineral Associations in this compound-Bearing Polymetallic Veins

| Deposit Location | Associated Sulfide/Sulfosalt Minerals | Mineralization Type |

|---|---|---|

| Oruro District, Bolivia | Cassiterite, Pyrite, Stibnite, Jamesonite, Franckeite, Cylindrite | Xenothermal Polymetallic Veins yamaguchi-u.ac.jpresearchgate.net |

| Kutná Hora, Czech Rep. | Sphalerite, Chalcopyrite, Pyrrhotite, Galena, Cassiterite | Mesothermal Polymetallic Veins arizona.edu |

Skarn deposits form through the metasomatic alteration of carbonate host rocks (limestone or dolostone) by magmatic-hydrothermal fluids. earthsci.orgrruff.info While cassiterite is often the dominant tin mineral in skarns, this compound can also occur, typically in modest concentrations. zarmesh.com These deposits are important sources of metals such as iron, copper, zinc, and tungsten. rruff.info

The formation of tin-bearing skarns, including those with this compound, involves the introduction of high-temperature, metal-rich fluids from an adjacent granitic intrusion into the reactive carbonate rocks. rruff.info This process leads to the development of characteristic calc-silicate minerals like garnet and pyroxene. earthsci.orgsmith.edu this compound, when present, is part of the sulfide mineralization stage that often post-dates the main calc-silicate alteration. In some deposits, fine-grained cassiterite is intimately associated with magnetite, with later quartz veins containing cassiterite, pyrite, and fluorite cutting through the main skarn body. researchgate.net The specific mineralogy and metal content of a skarn deposit depend on the composition of both the magma-derived fluids and the host rock. earthsci.org

The genesis of this compound is fundamentally linked to magmatic-hydrothermal systems, where fluids exsolved from cooling and crystallizing felsic magmas serve as the primary transport medium for tin and other metals. mdpi.comwhoi.edu These systems are responsible for a wide range of tin deposit types, including veins, greisens, and skarns. mdpi.com The process begins with highly evolved, fractionated, and reduced felsic magmas that become enriched in incompatible elements like tin. mdpi.com

As the magma cools, a volatile-rich fluid phase separates, or exsolves. whoi.eduyoutube.com This magmatic fluid can transport tin and other metals away from the pluton into surrounding country rocks. uq.edu.auresearchgate.net The transition from a magmatic to a hydrothermal environment is a critical stage for mineralization. mdpi.com Early, high-temperature alteration phases such as potassic alteration and the formation of greisen (an assemblage of quartz, mica, and often tourmaline and topaz) are common in the apical parts of intrusions. this compound mineralization typically occurs as these fluids cool and interact with host rocks, leading to the precipitation of sulfides in veins and other structures. uq.edu.auresearchgate.net The evolution of these fluids, including processes like fluid mixing and pressure changes, dictates the location and character of the resulting ore deposits. uq.edu.aufrontiersin.org

Geothermometry and Reconstruction of Fluid Conditions

Reconstructing the physicochemical conditions of ore formation, such as temperature and the chemical activities of components like sulfur, is essential for understanding the genesis of this compound deposits. Mineral assemblages containing this compound offer valuable tools for these reconstructions.

The partitioning of iron and zinc between coexisting this compound and sphalerite (ZnS) is temperature-dependent and serves as a useful geothermometer. mdpi.com The principle relies on the mutual substitution of Fe and Zn in the crystal lattices of both minerals, which approaches equilibrium at a given temperature. researchgate.net This method has been applied to various ore deposits to estimate their formation temperatures. mdpi.com

For example, studies on Sn-bearing minerals from deposits in Kosovo used the this compound-sphalerite geothermometer to determine ore-forming temperatures ranging from 240°C to 390°C. mdpi.com At the Mushiston Sn deposit, the chemical compositions of coexisting this compound group minerals and sphalerite constrained the main stage of primary ore formation to a temperature range of 257–308°C. researchgate.net It is important to note that the accuracy of this geothermometer depends on achieving equilibrium between the two minerals and the absence of significant post-depositional changes. mdpi.comkseeg.org

Table 2: Formation Temperatures Estimated by this compound-Sphalerite Geothermometry

| Deposit/Region | Estimated Temperature Range (°C) | Deposit Type |

|---|---|---|

| Stan Terg, Kosovo | 240–390 | Lead-Zinc Deposit mdpi.com |

| Artana, Kosovo | 320–370 | Lead-Zinc Deposit mdpi.com |

| Drazhnje, Kosovo | 245–295 | Lead-Zinc Deposit mdpi.com |

Sulfur fugacity (ƒS₂), a measure of the partial pressure of sulfur, is a critical parameter controlling the stability of sulfide minerals in hydrothermal fluids. The mineral assemblage in equilibrium with this compound can be used to constrain the ƒS₂ conditions during ore formation. geoscienceworld.org

The stability of this compound is defined by its relationships with other sulfides in the Cu-Fe-Sn-S system, such as chalcopyrite, bornite, and pyrrhotite. Experimental studies and observations of natural ore assemblages have shown that specific mineral combinations are stable only within certain ranges of temperature and sulfur fugacity. geoscienceworld.org For instance, the assemblage of mawsonite, stannoidite, bornite, and chalcopyrite requires a higher sulfur fugacity than the assemblage of stannoidite, this compound, bornite, and chalcopyrite. geoscienceworld.org By identifying the equilibrium mineral paragenesis in a this compound-bearing ore, geologists can use thermodynamic data to estimate the sulfur fugacity of the hydrothermal fluid at the time of mineralization. researchgate.net This information is vital for refining genetic models of ore deposition.

pH and Redox Conditions of Mineralizing Fluids

The formation and stability of this compound are critically dependent on the pH and redox (oxidation-reduction) conditions of the hydrothermal fluids from which it precipitates. These fluids, rich in dissolved metals and sulfur, undergo changes in their chemical composition as they interact with host rocks and cool, leading to the deposition of various minerals, including this compound.

Detailed studies of fluid inclusions and mineral assemblages in this compound-bearing deposits have provided crucial data on the physicochemical environment of their formation. For instance, research on the Renison Bell tin deposit in Tasmania, Australia, indicates that the main stage of cassiterite and sulfide mineralization, which includes this compound, occurred under conditions of low oxygen fugacity (fO₂) of approximately 10⁻³¹⁵ atmospheres and low sulfur fugacity (fS₂) ranging from 10⁻¹¹ to 10⁻¹²³ atmospheres. The pH of the mineralizing fluids is estimated to have been acidic, ranging from 3.9 to 5.4. tincorp.commdpi.com An increase in pH, likely due to the interaction of the acidic fluids with carbonate host rocks, is considered a major control on ore deposition at this site. tincorp.com

In contrast, the Trepča Pb-Zn-Ag skarn deposit in Kosovo exhibits a more complex evolution of redox conditions. The early, prograde stage of skarn formation is characterized by low oxygen fugacity (less than 10⁻³¹ bar). semanticscholar.orggeoscienceworld.orgresearchgate.net However, the main ore-forming stage, which is retrograde and includes the deposition of this compound, was marked by an increase in both oxygen and sulfur fugacities. semanticscholar.orggeoscienceworld.orgresearchgate.net The sulfur fugacity during this stage is estimated to have been between 10⁻⁸⁸ and 10⁻⁷² bars. semanticscholar.orgresearchgate.net This shift towards more oxidizing and sulfur-rich conditions was crucial for the precipitation of the sulfide mineral assemblage.

In the polymetallic vein deposits of Japan, the transition from this compound to other tin-bearing sulfides like stannoidite suggests an increase in sulfur fugacity or a decrease in temperature as the mineralization progressed. geoscienceworld.org Generally, across different deposit types in Japan, the sulfur fugacity for this compound formation appears to increase from skarn deposits to tin-tungsten veins and then to polymetallic veins at a given temperature. geoscienceworld.org

While specific pH and redox data are not available for all this compound occurrences, the general consensus is that this compound formation is favored in weakly acidic to near-neutral pH environments under reducing to moderately oxidizing conditions. The precise conditions are highly dependent on the local geological setting and the composition of the host rocks and mineralizing fluids.

Regional and Global Occurrences and Their Metallogenic Characteristics

This compound is found in a variety of ore deposit types across the globe, each with distinct metallogenic characteristics. The following case studies illustrate the diverse geological settings in which this compound mineralization occurs.

Case Studies of this compound-Bearing Deposits

British Columbia, Canada: this compound in British Columbia is typically found in polymetallic vein and skarn deposits. These deposits are often associated with the intrusion of granitic rocks into carbonate-rich sedimentary sequences. The interaction between the hot, metal-rich fluids from the magma and the reactive carbonate host rocks leads to the formation of a complex suite of minerals, including this compound. Fluid inclusion studies in some of these deposits indicate that the mineralizing fluids were brines with varying temperatures and salinities. gov.bc.ca

Australia: The Renison Bell mine in Tasmania is one of the world's largest primary tin deposits and a prime example of a carbonate-hosted, sulfide-rich tin deposit. Here, this compound is a minor but consistent component of the ore, which is dominated by pyrrhotite and cassiterite. tincorp.commdpi.com The mineralization is genetically linked to the Devonian Pine Hill Granite, which provided the heat and metal-bearing fluids that replaced the dolomitic host rocks. tincorp.commdpi.com

Czech Republic: The Kutná Hora ore district is a historical mining area known for its polymetallic silver-lead-zinc veins. This compound occurs in these hydrothermal veins alongside a wide range of other sulfide minerals. The mineralization is structurally controlled, with ore shoots localized in fault and fracture systems. The weathering of this compound-kësterite series minerals in the waste dumps of this area has been noted to occur under acidic and oxidizing conditions. usgs.gov

Kosovo: The Trepča complex is a large lead-zinc-silver skarn and hydrothermal replacement deposit. This compound is a recognized accessory mineral within the sulfide ore bodies. The mineralization is hosted in Mesozoic carbonates that have been intruded by Neogene volcanic and subvolcanic rocks. semanticscholar.orggeoscienceworld.orgresearchgate.netresearchgate.net The formation of the deposit involved a prograde skarn stage followed by a retrograde stage where the main sulfide ores, including this compound, were deposited. semanticscholar.orggeoscienceworld.orgresearchgate.netresearchgate.net

Bolivia: Bolivia is renowned for its tin deposits, many of which contain this compound. The famous Cerro de Potosi and Llallagua deposits are classified as porphyry tin systems. semanticscholar.orgredalyc.org In these deposits, this compound is associated with cassiterite and a complex assemblage of other sulfide minerals in veins and disseminated within altered porphyritic intrusions. semanticscholar.orgredalyc.org The mineralization is linked to Miocene-aged magmatism in the Eastern Cordillera of the Andes. tincorp.com The Poopó deposit is another example of a tin-rich polymetallic epithermal deposit in Bolivia where this compound is a key mineral. mdpi.com

Japan: this compound is a common constituent of polymetallic vein-type deposits in Japan, such as those at the Ikuno and Akenobe mines. These deposits are characterized by a complex mineralogy that includes copper, lead, zinc, tin, and silver minerals. The formation of these veins is related to late Cretaceous to Tertiary magmatic activity. mdpi.com

Romania: In Romania, this compound is notably present in the Băița Bihor skarn deposit. This polymetallic deposit formed at the contact between Upper Cretaceous magmatic intrusions and Mesozoic carbonate rocks. Current time information in 小県郡, JP. this compound is found in association with a variety of other copper, bismuth, and tin minerals. Current time information in 小県郡, JP.

Finland: this compound occurrences in Finland are associated with Proterozoic bedrock. While not as economically significant as in other regions, this compound is found in some polymetallic sulfide mineralizations. The geology of these areas is complex, often involving metamorphosed volcanic and sedimentary rocks intruded by granitoids.

The following table summarizes the key characteristics of these this compound-bearing deposits:

| Location | Deposit Type | Host Rocks | Associated Magmatism | Key Associated Minerals |

| British Columbia, Canada | Polymetallic Veins, Skarns | Carbonate-rich sedimentary rocks | Granitic intrusions | Sphalerite, Galena, Chalcopyrite, Pyrrhotite |

| Australia (Renison Bell) | Carbonate-hosted replacement | Dolomite | Devonian Granite | Pyrrhotite, Cassiterite, Arsenopyrite |

| Czech Republic (Kutná Hora) | Polymetallic Veins | Gneiss, Amphibolite | Variscan granitoids | Pyrite, Sphalerite, Galena, Chalcopyrite, Arsenopyrite |

| Kosovo (Trepča) | Skarn, Hydrothermal replacement | Mesozoic Carbonates | Neogene volcanics | Galena, Sphalerite, Pyrite, Pyrrhotite, Arsenopyrite |

| Bolivia (Cerro de Potosi, Llallagua) | Porphyry Tin, Polymetallic Veins | Porphyritic intrusions, Sedimentary rocks | Miocene volcanics | Cassiterite, Pyrite, Sphalerite, Chalcopyrite, Arsenopyrite |

| Japan (Ikuno, Akenobe) | Polymetallic Veins | Sedimentary and volcanic rocks | Cretaceous-Tertiary granitoids | Chalcopyrite, Sphalerite, Galena, Cassiterite |

| Romania (Băița Bihor) | Skarn | Mesozoic Carbonates | Upper Cretaceous granitoids | Bornite, Chalcopyrite, Kësterite, Bismuth minerals |

| Finland | Polymetallic Sulfide Mineralization | Metavolcanic and metasedimentary rocks | Proterozoic granitoids | Chalcopyrite, Sphalerite, Galena |

Proposed Genetic Models for this compound Formation

The formation of this compound is intrinsically linked to the broader genetic models of the ore deposits in which it is found. These models describe the source of metals and fluids, the mechanisms of transport, and the processes of deposition.

In porphyry tin systems , such as those in Bolivia, the genetic model involves the emplacement of a felsic magma at a relatively shallow depth in the crust. semanticscholar.orgredalyc.org As the magma cools and crystallizes, a metal-rich hydrothermal fluid exsolves. This fluid, containing tin, copper, iron, and sulfur, migrates outwards and upwards into the surrounding rock. This compound precipitates from this fluid as it cools and interacts with the host rocks, often in veins and breccias. The alteration of the host rock, particularly sericitic alteration, is closely associated with this type of mineralization. semanticscholar.orgredalyc.org

For skarn deposits , like Băița Bihor in Romania, the genetic model centers on the interaction between magmatic-hydrothermal fluids and carbonate host rocks. Current time information in 小県郡, JP. The intrusion of a pluton provides the heat and metal-bearing fluids. These hot, acidic fluids react with the limestone or dolostone, leading to the replacement of the original rock with a suite of calc-silicate minerals (the skarn). This compound and other sulfides are typically deposited during a later, retrograde stage as the system cools and the fluid chemistry evolves. mdpi.com

In hydrothermal vein deposits , which are common in many of the studied locations, the genetic model involves the circulation of hot, aqueous fluids through fractures and faults in the crust. These fluids can be of magmatic, metamorphic, or meteoric origin, or a mixture of these. They leach metals, including tin, from the rocks they pass through or inherit them from a magmatic source. As the fluids ascend to cooler, lower-pressure environments, they become supersaturated with respect to certain minerals, leading to the precipitation of this compound and other ore and gangue minerals within the veins. usgs.gov The specific mineralogy and zonation within the veins provide clues to the evolution of the fluid's temperature, pressure, and chemical composition over time.

A common thread in these genetic models is the crucial role of a magmatic heat and fluid source, typically a granitic intrusion, and the transport of tin in a hydrothermal fluid. The ultimate deposition of this compound is then controlled by changes in the physicochemical conditions of this fluid, such as a decrease in temperature, an increase in pH (often through interaction with carbonate rocks), and shifts in oxygen and sulfur fugacity.

Alteration and Weathering Processes Affecting Stannite

Hydrothermal Alteration Mechanisms and Products

Hydrothermal alteration involves the reaction of stannite with hot, chemically active fluids circulating through rock fractures. usgs.gov This process is a form of metasomatism, where the primary mineralogy is changed, resulting in the addition or removal of chemical elements. usgs.gov The alteration of sulfide (B99878) minerals like this compound by hydrothermal fluids can lead to the replacement of the original mineral with a new assemblage stable under the prevailing temperature, pressure, and fluid composition. usgs.gov

The mechanisms of alteration often involve a coupled dissolution-reprecipitation process, where the primary mineral dissolves into the fluid and new secondary minerals precipitate from it. copernicus.org Products of hydrothermal alteration affecting sulfide ore bodies can include a variety of minerals such as chlorite, sericite, quartz, carbonates, and other sulfides. usgs.gov In some cases, a diffusion-driven alteration can occur, leading to products such as tin-rich chalcopyrite. copernicus.org

Supergene Oxidation and Secondary Mineral Precipitation

When this compound-bearing ore deposits are exposed to near-surface conditions, they undergo supergene processes. wikipedia.org These processes are dominated by the interaction of the minerals with meteoric water (water from precipitation) and atmospheric oxygen, leading to oxidation and chemical weathering. wikipedia.org The oxidation of primary sulfide minerals generates acidic conditions, which further drives the dissolution and redistribution of metals. wikipedia.orgunigoa.ac.in This leads to the precipitation of a variety of secondary minerals.

In the supergene environment, this compound decomposes under the acidic and oxidizing conditions generated by the weathering of associated sulfide minerals, particularly pyrite. copernicus.orgslideshare.net The sulfide component (S²⁻) of this compound is rapidly oxidized, likely being released into the aqueous phase as sulfate (SO₄²⁻), while the metallic elements are mobilized. copernicus.org This chemical breakdown is a key initial step that makes the constituent elements of this compound available for incorporation into new, more stable secondary mineral phases.

In environments containing arsenopyrite alongside this compound, weathering can lead to the in-situ precipitation of an amorphous and metastable tin-iron-arsenic (SFA) phase. copernicus.orgresearchgate.net This SFA precipitate forms close to the decomposing tin sulfide and is notably rich in iron and tin, while also incorporating high amounts of arsenic derived from the breakdown of arsenopyrite. copernicus.orgresearchgate.net Compared to the primary this compound, this amorphous phase is depleted in copper, zinc, and sulfur. copernicus.org The SFA phase acts as a temporary sink for various mobile elements. researchgate.net

| Element | This compound (Primary Mineral) | Amorphous SFA Phase (Secondary Product) | Change during Weathering |

|---|---|---|---|

| Tin (Sn) | Primary Component | Enriched | Retained/Enriched |

| Iron (Fe) | Primary Component | Enriched | Retained/Enriched |

| Arsenic (As) | Trace/Absent | High Content (from Arsenopyrite) | Incorporated |

| Copper (Cu) | Primary Component | Depleted | Leached |

| Zinc (Zn) | Often Present | Depleted | Leached |

| Sulfur (S) | Primary Component | Very Low Content | Oxidized and Leached |

During the initial stages of this compound weathering, native copper and native silver can precipitate directly from the mineral. copernicus.orgresearchgate.net These native metals often form as polycrystalline aggregates along the outer rims and within thin fractures of the parent this compound. copernicus.org The formation of native metals instead of secondary sulfides (like covellite or chalcocite) suggests that the weathering conditions are sufficiently oxidizing to break down the sulfide structure completely, liberating the metals in their elemental form. copernicus.org The presence of silver is dependent on its initial concentration within the this compound solid solution.

The weathering of this compound is a significant pathway for the formation of secondary tin minerals. As the metastable amorphous SFA phase breaks down with advanced weathering, the stable tin oxide, cassiterite (SnO₂), crystallizes from it. researchgate.net In addition to cassiterite, various tin hydroxides, known as hydrostannates, can form. researchgate.net One such mineral is mushistonite ([Cu,Zn,Fe]Sn(OH)₆), which is a known weathering product of this compound. researchgate.net The formation of these oxidized tin minerals represents the ultimate fate of tin released during supergene processes. researchgate.net

The iron released from the decomposition of this compound and associated sulfides is typically reprecipitated as iron oxides and hydroxides. With advanced weathering, complex redox reactions can lead to the precipitation of magnetite (Fe₃O₄) as an oxidation product. researchgate.net More commonly, iron is converted into goethite (α-FeO(OH)), a widespread and stable iron oxyhydroxide that is a primary component of rust and gossans (iron caps over ore bodies). britannica.comwikipedia.org Goethite marks a final, stable product in the weathering sequence of iron-bearing sulfides like this compound, often crystallizing from the amorphous SFA precipitate. researchgate.net

Environmental Mobility of Elements Released During this compound Weathering

The weathering of this compound (Cu₂FeSnS₄) under acidic and oxidizing conditions, typical of near-surface environments and mine waste settings, leads to the decomposition of the mineral and the release of its constituent elements. The environmental mobility of these elements—copper (Cu), tin (Sn), iron (Fe), zinc (Zn), and sulfur (S), along with associated elements like arsenic (As) from accompanying minerals—varies significantly, governing their fate and potential environmental impact copernicus.orgresearchgate.net. The process is complex, involving diffusion, precipitation, and the formation of a series of secondary minerals copernicus.org.

Under the low-pH conditions generated by the decomposition of sulfide minerals, this compound breaks down, forming secondary precipitates directly on the surface of the original mineral copernicus.orgresearchgate.net. The mobility of the released elements is controlled by a series of geochemical processes, including their diffusion rates and their propensity to be incorporated into new, more stable mineral phases copernicus.org.

Detailed Research Findings

Research on this compound weathering, particularly in temperate climates, reveals a distinct sequence of element mobilization and immobilization. In the initial stages, a diffusion-driven process alters this compound, leading to the formation of secondary products copernicus.orgresearchgate.net.

Copper (Cu) and Silver (Ag): Copper and silver, which can substitute for copper in the this compound structure, are considered mobile during the initial phases of weathering. copernicus.org Due to their fast self-diffusion rates, they are mobilized out of the this compound lattice. copernicus.org These elements are often reduced at the edges of the sulfide grain, precipitating as native copper and native silver. copernicus.orgresearchgate.net The electrons required for this reduction are supplied by the oxidation of sulfur from the decomposing sulfide. copernicus.org In the more advanced stages of weathering, after the full oxidation of the sulfide material, copper and silver can become more fully mobilized and transported away from the weathering site. copernicus.org

Zinc (Zn) and Sulfur (S): Zinc and sulfur are among the most mobile elements during the initial weathering of this compound. copernicus.org Sulfur is largely released from the mineral and is likely transported into the aqueous phase as oxidized species, such as sulfate, which contributes to the generation of acidic conditions. copernicus.orgresearchgate.net Zinc also exhibits fast self-diffusion and is readily mobilized from the crystal structure. copernicus.org

Iron (Fe): The mobility of iron is more complex. Compared to copper, iron has a slower self-diffusion rate, which can lead to its relative enrichment in the rim of the weathering this compound grain during the initial stages. copernicus.org Iron is a primary component of the amorphous secondary precipitates that form on the surface of this compound. copernicus.org As weathering progresses, this iron is incorporated into more stable, crystalline minerals, primarily iron oxyhydroxides like goethite and the iron-oxide magnetite, effectively immobilizing it. copernicus.org

Tin (Sn): Tin exhibits very limited mobility during weathering. copernicus.org Most of the tin released from the this compound structure is immediately reprecipitated in situ. copernicus.org Initially, it forms amorphous and metastable tin-rich precipitates. copernicus.org Over time, these amorphous precursors crystallize into cassiterite (SnO₂), which is a highly stable and insoluble mineral over a wide pH range. copernicus.org This rapid reprecipitation acts as a significant sink for tin, preventing its widespread dispersion into the environment. Leachates from tailings where cassiterite is the main tin mineral typically contain very low concentrations of dissolved tin (< 0.01 mg L⁻¹) copernicus.org.

Arsenic (As): In environments where this compound is associated with arsenic-bearing sulfides like arsenopyrite, the weathering process becomes interconnected. copernicus.org Arsenic released from arsenopyrite decomposition can be incorporated into the amorphous precipitates forming on the this compound surface, creating an amorphous Sn-Fe-As (SFA) phase. copernicus.orgresearchgate.net This SFA precipitate acts as a temporary sink for arsenic. copernicus.org The ultimate mobility of arsenic is highly dependent on pH; it can be highly mobile under mildly acidic conditions (pH ~4.4) but becomes strongly adsorbed onto iron (hydr)oxides and thus immobile under more acidic conditions (pH ~2.8) researchgate.net.

The weathering sequence ultimately transforms the primary this compound into a stable mineral assemblage of cassiterite and goethite, which immobilizes both tin and iron. copernicus.org However, the more mobile elements like copper, zinc, and sulfur are released into the surrounding environment during the process. copernicus.org

Data Tables

The relative mobility of elements released during this compound weathering is summarized below.

| Element | Relative Mobility | Geochemical Fate & Notes |

|---|---|---|

| Sulfur (S) | High | Released to the aqueous phase as oxidized species (e.g., sulfate), contributing to acidity. copernicus.orgresearchgate.net |

| Zinc (Zn) | High | Mobilized in the initial stages of weathering due to fast diffusion. copernicus.org |

| Copper (Cu) | Intermediate to High | Initially mobile, precipitating as native metal at grain margins. Becomes more fully mobilized in advanced weathering stages. copernicus.org |

| Silver (Ag) | Intermediate to High | Behaves similarly to copper, precipitating as native silver before potential later mobilization. copernicus.org |

| Arsenic (As) | Variable | Mobility is pH-dependent. Temporarily sequestered in amorphous Sn-Fe-As precipitates. copernicus.orgresearchgate.net |

| Iron (Fe) | Low | Initially enriched in weathering rims, then incorporated into amorphous precipitates before forming stable, immobile iron oxides (goethite, magnetite). copernicus.org |

| Tin (Sn) | Very Low | Precipitates in situ, forming amorphous phases that crystallize into highly stable cassiterite, effectively immobilizing it. copernicus.org |

The weathering process results in a significant compositional change from the primary this compound to the secondary amorphous precipitates that form on its surface.

| Element | Primary this compound (Representative %) | Secondary Amorphous Precipitate (SFA) (Representative %) | Change |

|---|---|---|---|

| Iron (Fe) | ~13% | Enriched | ▲ |

| Arsenic (As) | <1% | Slightly Enriched | ▲ |

| Copper (Cu) | ~30% | Depleted | ▼ |

| Zinc (Zn) | Variable (e.g., ~4-8%) | Depleted | ▼ |

| Tin (Sn) | ~27% | Depleted | ▼ |

| Sulfur (S) | ~30% | Significantly Depleted | ▼ |

Note: The table on compositional changes is based on qualitative descriptions from research indicating the amorphous Sn-Fe-As (SFA) precipitate is enriched in iron and depleted in copper, zinc, tin, and sulfur compared to the primary this compound. copernicus.org

Synthesis and Experimental Investigations of Stannite

Solid-State Synthesis Methods for Stannite and Analogs

Solid-state synthesis, a cornerstone of inorganic materials chemistry, represents a traditional and widely utilized approach for preparing this compound and its analogs. nih.gov This method generally involves the high-temperature reaction of solid precursors to form the desired crystalline product. The process is conceptually straightforward, relying on the interdiffusion of ions between reacting solids at elevated temperatures. nih.govnih.gov

The typical procedure for solid-state synthesis of this compound (Cu₂FeSnS₄) and related compounds involves:

Precursor Selection: High-purity elemental powders (e.g., Cu, Fe, Sn, S) or binary compounds (e.g., oxides, sulfides) are chosen as the starting materials. researchgate.net

Mixing and Grinding: The precursors are intimately mixed and ground together in stoichiometric ratios to maximize the contact area between reactants, which is crucial for facilitating the reaction. nih.gov

Calcination: The homogenized mixture is placed in a furnace and heated to high temperatures, often in a controlled atmosphere (e.g., vacuum or inert gas) to prevent oxidation. The temperature is maintained for an extended period to allow for the slow diffusion of atoms and the formation of the thermodynamically stable this compound phase. core.ac.ukscience.gov Multiple heating and grinding cycles may be necessary to ensure a complete reaction and achieve a homogeneous, single-phase product. nih.gov

Researchers have successfully synthesized various stannate compounds using this method. For instance, nanopowders of SnO₂, CaSnO₃, and Ca₂SnO₄ have been prepared by calcining precursors at temperatures around 400°C. ijcce.ac.ir High-temperature solid-state reactions, sometimes exceeding 900°C, can also induce phase transformations, such as the conversion of a ZnO-SnO₂ core-shell structure into a ternary Zn₂SnO₄ phase. rsc.org While effective, these high-temperature methods can be energy-intensive and may not be suitable for producing metastable phases. nih.gov

| Precursors | Target Compound | Synthesis Conditions | Reference |

| Elemental Cu, Fe, Sn, S | Cu₂FeSnS₄ (this compound) | High-temperature heating in a controlled atmosphere. | researchgate.net |

| SnCl₄·5H₂O, CaCl₂, Ca(OH)₂ | SnO₂, CaSnO₃, Ca₂SnO₄ | Calcination at 400°C for 4 hours. | ijcce.ac.ir |

| ZnO-SnO₂ core-shell nanorods | Zn₂SnO₄ (ZTO) | Annealing at 900°C. | rsc.org |

Wet Chemical Synthesis Approaches

Wet chemical methods offer alternative routes to this compound and related compounds, often providing better control over particle size, morphology, and homogeneity at lower temperatures compared to solid-state reactions.

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile wet-chemical technique that utilizes high-temperature and high-pressure water as a reaction medium to crystallize materials. This method is particularly advantageous for producing high-purity, well-crystallized nanoparticles with controlled morphology. mdpi.comnih.gov

In a typical hydrothermal synthesis of a stannate, soluble salts of the constituent metals are dissolved in water, often with a mineralizer or a pH-adjusting agent. The solution is then sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 120°C to 700°C) for a set duration (e.g., several hours to days). mdpi.comdigitellinc.com Under these conditions, the increased solubility of reactants and accelerated reaction kinetics lead to the nucleation and growth of the desired crystalline phase. For example, zinc stannate (Zn₂SnO₄) nanoparticles have been synthesized by heating a solution of zinc nitrate and tin chloride at 120°C for 24 hours. mdpi.com This method has also been employed to create lanthanide stannate pyrochlores, which are often difficult to synthesize via conventional solid-state routes. digitellinc.comnih.gov The ability to produce high-quality single crystals with minimal defects is a key advantage of this technique. digitellinc.com

| Precursors | Target Compound | Temperature (°C) | Duration | Reference |

| Zinc nitrate hexahydrate, Tin(IV) chloride pentahydrate | Zn₂SnO₄/SnO₂ | 120 | 24 hours | mdpi.com |

| CeO₂, SnO | Ce₂Sn₂O₇ | 700 | < 1 week | digitellinc.com |

| Not specified | La₂Sn₂O₇ | Not specified | Not specified | nih.gov |

Hot-Injection Methods for Nanocrystals

The hot-injection method is a widely used colloidal technique for producing monodisperse nanocrystals with precise control over their size and shape. set-science.comresearchgate.net This approach involves the rapid injection of precursors into a hot solvent containing coordinating ligands (surfactants). The sudden increase in precursor concentration leads to a burst of nucleation, followed by a slower growth phase, which allows for the formation of uniform nanoparticles. set-science.com

This method has been successfully applied to synthesize various this compound-type and related quaternary chalcogenide nanocrystals. rsc.orgecnu.edu.cnresearchgate.net For the synthesis of wurtz-stannite Cu₂CdGeS₄ nanocrystals, a solution containing the metal precursors is swiftly injected into a hot solvent, leading to the formation of the desired nanocrystals. rsc.orgecnu.edu.cn Similarly, Cu₂ZnSnS₄ (CZTS) nanocrystals have been prepared by injecting precursors into hot oleylamine, which acts as both the solvent and a stabilizing agent. researchgate.net The reaction temperature and time are critical parameters that influence the final size, crystal structure, and optical properties of the resulting nanocrystals. set-science.comresearchgate.net This technique is particularly valuable for producing quantum dots and other nanostructures for applications in optoelectronics. mdpi.com

| Target Compound | Precursors | Solvent/Ligand | Temperature (°C) | Key Finding | Reference |

| Cu₂CdGeS₄ | Not specified | Not specified | Low temperature | High electrocatalytic activity. | rsc.orgecnu.edu.cn |

| Cu₂ZnSnS₄ (CZTS) | Not specified | Oleylamine | 230 | Wurtzite phase contribution reduces with time. | researchgate.net |

| CuInS₂ | Copper and indium xanthates | Dioleamide | 200 | Produced 3-4 nm chalcopyrite nanocrystals. | rsc.org |

| CsPbBr₃ | Cs₂CO₃, PbBr₂, etc. | Oleic acid, Oleylamine | < 145 | Lower temperatures favor nanowire growth. | mdpi.com |

Colloidal Synthesis Techniques

Colloidal synthesis encompasses a range of solution-phase methods, including the hot-injection technique, aimed at producing colloidal nanoparticles (nanocrystals) suspended in a solvent. researchgate.net These methods offer excellent control over the nucleation and growth processes, enabling the synthesis of nanomaterials with well-defined sizes, shapes, and surface properties. mdpi.com

The synthesis of wurtzite Cu₂ZnSnS₄ nanorods provides a clear example of a facile colloidal approach. nih.gov In this process, metal precursors are reacted in a solution containing surfactants that direct the crystal growth. This allows for the formation of anisotropic structures like nanorods, which can self-assemble into ordered arrays. The ability to tailor the chemistry and viscosity of the colloidal solution makes these nanocrystals suitable for solution-processable applications like printable solar cells. researchgate.netnih.gov The core principles involve the reaction of molecular precursors in a liquid medium containing stabilizers (ligands, surfactants) that control the growth and prevent agglomeration of the nanocrystals. mdpi.com

Solvothermal Methods for Thin Films

Solvothermal synthesis is analogous to the hydrothermal method, but it uses non-aqueous solvents (typically organic) as the reaction medium. This allows for reactions to be carried out over a wider range of temperatures and pressures, and the choice of solvent can influence the product's phase, morphology, and properties. This method is noted for being a low-temperature, easy, and fast way to produce nanocrystalline products. unife.it

A two-step solvothermal approach has been utilized to synthesize members of the kuramite-stannite (Cu₃SnS₄–Cu₂FeSnS₄) series. unife.it The process yields nanocrystalline products with excellent control over structural features. While this specific study focused on nanoparticles, the solvothermal method is also a recognized technique for depositing thin films. By conducting the reaction on a substrate surface, a uniform film of the desired material can be grown directly. The method's ability to operate at relatively low temperatures makes it compatible with various substrates that might not withstand the high temperatures of solid-state reactions or chemical vapor deposition.

Mechanochemical Preparation of this compound Composites

Mechanochemistry utilizes mechanical energy, typically through ball milling, to induce chemical reactions and structural transformations in solids. researchgate.net This solvent-free, eco-friendly approach has emerged as a viable alternative for synthesizing complex materials directly from their elemental precursors. researchgate.netmdpi.com The high-energy impacts during milling create localized high-pressure and high-temperature spots, promoting reactions that might otherwise require high-temperature calcination. mdpi.com

This technique has been effectively used to prepare nanocomposites of this compound (Cu₂FeSnS₄) and rhodothis compound (Cu₂FeSn₃S₈) from a mixture of elemental Cu, Fe, Sn, and S powders in a planetary ball mill. researchgate.net The progress of the synthesis can be monitored by techniques like X-ray diffraction, which shows the gradual formation of binary sulfides as intermediates, followed by the emergence of the final quaternary phases. researchgate.net Research has demonstrated that this one-pot mechanochemical synthesis can yield nanocrystals with average crystallite sizes in the range of 18–19 nm. researchgate.net The process can be scaled up for larger batch production, highlighting its potential for industrial applications. researchgate.net

| Precursors | Milling Equipment | Product | Key Findings | Reference |

| Elemental Cu, Fe, Sn, S | Planetary Ball Mill | Cu₂FeSnS₄ / Cu₂FeSn₃S₈ composite | Formation of binary sulfide (B99878) intermediates; final crystallite size of 18-19 nm. | researchgate.net |

| BaO, TiO₂ | Ball Mill | BaTiO₃ | Barium titanate formed after 90 minutes of grinding. | mdpi.com |

Controlled Growth of this compound Nanocrystals and Thin Films

The synthesis of this compound and its analogues in the form of nanocrystals and thin films is crucial for their application in various technologies, particularly in photovoltaics. Researchers have developed several methods to control the size, shape, and properties of these materials.

This compound Nanocrystal Synthesis

The controlled growth of this compound-type nanocrystals has been successfully achieved through colloidal synthesis routes, which offer excellent control over nucleation and growth processes. Two prominent methods are the hot-injection technique and the hydrothermal process.

A notable example is the synthesis of this compound phase CuZn₂AlS₄ (CZAS) nanocrystals. researchgate.net In the hot-injection method , precursors such as copper(II) acetylacetonate, zinc(II) acetylacetonate hydrate, and aluminium(III) chloride are mixed in an oleylamine (OLA) solvent. researchgate.net This mixture is heated, and then a sulfur source, like a mixture of n-dodecanethiol (n-DDT) and tert-dodecanethiol (t-DDT), is swiftly injected. researchgate.net The reaction is maintained at a high temperature (e.g., 300 °C) for a specific duration to allow for crystal growth, resulting in nanowire-shaped nanocrystals. researchgate.net

The hydrothermal process offers an alternative route. In this method, inorganic salts like copper(II) chloride, zinc(II) chloride, and tin(IV) chloride are dissolved in water within a Teflon-lined stainless steel autoclave. researchgate.net A sulfur source, such as thiourea, is added, and the sealed autoclave is heated (e.g., 160°C to 200°C) for an extended period. researchgate.net This technique has been shown to produce nanoplates of this compound-phase CZAS. researchgate.net

Table 1: Comparison of Synthesis Methods for CuZn₂AlS₄ this compound Nanocrystals

| Parameter | Hot-Injection Method | Hydrothermal Method |

| Precursors | Copper(II) acetylacetonate, Zinc(II) acetylacetonate, Aluminium(III) chloride | Copper(II) chloride, Zinc(II) chloride, Tin(IV) chloride |

| Solvent | Oleylamine (OLA) | Double distilled water |

| Sulfur Source | n-dodecanethiol (n-DDT) & tert-dodecanethiol (t-DDT) | Thiourea |

| Temperature | ~300 °C | 160-200 °C |

| Reaction Time | ~1 hour | ~16 hours |

| Resulting Morphology | Nanowires | Nanoplates |

| Reported Band Gap | 1.64 eV | 1.69 eV |

Source: researchgate.net

This compound Thin Film Deposition

The fabrication of high-quality this compound thin films is essential for their use as absorber layers in solar cells. Various physical and chemical deposition techniques are employed. alicat.comyoutube.comyoutube.com

Physical Vapor Deposition (PVD) based methods are common. For instance, Cu₂ZnSnSe₄ (CZTSe) thin films with a this compound structure have been grown using a sequential process of sputtering followed by selenization. scientific.net In this approach, a precursor film is first deposited by sputtering from binary chalcogenide powder targets. scientific.net This as-deposited film is then subjected to a selenization process in a tube furnace under an argon atmosphere at temperatures between 250-350 °C to form the final this compound phase. scientific.net

Chemical deposition techniques provide cost-effective alternatives.

Spray Pyrolysis: This technique has been used to synthesize this compound films in an ambient air environment, with the microstructure and properties improving at higher deposition temperatures.

Dip-Coating: Pure this compound Cu₂MnSnS₄ thin films have been successfully deposited using a dip-coating technique followed by an annealing step. researchgate.net The structural, optical, and electrical properties of the films were found to be dependent on the annealing temperature, with crystallite size increasing and the band gap decreasing as the annealing temperature was raised from 400 °C to 475 °C. researchgate.net

Other methods explored for depositing this compound-type thin films include electrodeposition, chemical vapor deposition (CVD), and sol-gel techniques. researchgate.net The choice of method depends on the desired film quality, cost, and scalability.

Table 2: Effect of Annealing Temperature on Dip-Coated Cu₂MnSnS₄ this compound Thin Films

| Annealing Temperature (°C) | Crystallite Size (nm) | Optical Band Gap (eV) |

| 400 | 7.26 | 1.72 |

| 425 | - | - |

| 450 | - | - |

| 475 | 11.57 | 1.50 |

Source: researchgate.net

Experimental Determination of Phase Stability Fields and Thermodynamic Parameters

Understanding the phase stability and thermodynamic properties of this compound is critical for predicting its behavior during synthesis and application, particularly under varying conditions of temperature, pressure, and chemical composition.

Phase Stability

Experimental and computational studies have investigated the stability of the this compound structure relative to other competing phases, such as kesterite. The stability can be significantly influenced by elemental substitution.

In the Cu₂(Zn,Fe)SnS₄ alloy system, a phase transition from the kesterite structure (stable in Zn-rich compositions) to the this compound structure (stable in Fe-rich compositions) has been confirmed through first-principles calculations. bmd-lab.org The transition is predicted to occur at an iron-to-zinc ratio (Fe/Zn) of approximately 0.4. bmd-lab.org This indicates that the this compound phase is thermodynamically favorable in compositions where iron is the dominant divalent cation.

Furthermore, the stability of the this compound phase under physical stress has been examined. For the compound Cu₂ZnSnS₄ (CZTS), density functional theory (DFT) calculations show that the this compound structure is the ground state configuration at zero temperature and pressure. mdpi.com These calculations indicate that the CZTS compound maintains its stable this compound phase under a wide range of applied pressures. mdpi.com Temperature variations also appear to have no significant impact on the crystal structure's stability. mdpi.com

Thermodynamic Parameters

The experimental determination of thermodynamic parameters for this compound, such as Gibbs free energy and enthalpy of formation, is challenging. Often, these values are derived from a combination of experimental measurements and theoretical modeling.

For the Cu₂ZnSnS₄ system, the difference in the enthalpy of formation (ΔH) between the this compound and the wurtzite-stannite phases has been calculated to be approximately 8.884 meV per atom, with the this compound structure being the more stable ground state configuration. mdpi.com

In the Cu₂(Zn,Fe)SnS₄ system, the enthalpy of mixing has been found to be exothermic (negative), which is consistent with the high solubility of iron in the CZTS lattice. bmd-lab.org This negative mixing enthalpy suggests that the formation of the solid solution is a thermodynamically favorable process.

Table 3: Calculated Thermodynamic Stability Data for this compound-Related Compounds

| Compound System | Parameter | Value | Stability Implication |

| Cu₂ZnSnS₄ | Enthalpy of Formation Difference (this compound vs. Wurtzite-Stannite) | 8.884 meV/atom | This compound is the more stable ground state structure. |

| Cu₂(Zn,Fe)SnS₄ | Enthalpy of Mixing | Exothermic (Negative) | Formation of the (Zn,Fe) solid solution is favorable. |

| Cu₂(Zn,Fe)SnS₄ | Phase Transition Point | Fe/Zn ratio ≈ 0.4 | This compound structure is stable at higher iron concentrations. |

Source: bmd-lab.orgmdpi.com

These experimental and theoretical investigations provide a foundational understanding of the conditions required to synthesize and maintain the this compound phase, guiding the development of materials for various applications.

Advanced Analytical and Spectroscopic Characterization of Stannite

Electron Probe Microanalysis (EPMA/WDX/EDS) for Quantitative Compositional Studies

Electron Probe Microanalysis (EPMA) is a powerful non-destructive technique for determining the elemental composition of small volumes of solid materials with high accuracy and precision. When an electron beam interacts with a sample, it generates characteristic X-rays, the energies and intensities of which are unique to the elements present. EPMA utilizes two main types of spectrometers to analyze these X-rays: Wavelength Dispersive X-ray Spectroscopy (WDX) and Energy Dispersive X-ray Spectroscopy (EDS).

WDX offers high spectral resolution, enabling the separation of X-ray peaks that may overlap in EDS spectra. This makes it particularly suitable for the accurate quantification of elements with similar X-ray energies. EDS, on the other hand, provides rapid qualitative and semi-quantitative analysis of the elemental composition over a wider energy range simultaneously.

In the study of stannite, EPMA is routinely employed to:

Determine Major and Minor Element Concentrations: Accurately quantify the weight percentages of copper (Cu), iron (Fe), tin (Sn), and sulfur (S).

Identify and Quantify Substitutions: this compound often exhibits solid solutions, with elements like zinc (Zn) substituting for iron, or silver (Ag) and indium (In) substituting for other elements. EPMA can precisely measure the concentrations of these substituting elements.

Assess Homogeneity: By performing point analyses or creating elemental maps across a grain, EPMA can reveal compositional zoning or the presence of micro-inclusions of other minerals, providing insights into the mineral's growth history.

The quantitative data obtained from EPMA is fundamental for mineral identification, for understanding the geochemical conditions of this compound formation, and for evaluating its economic potential as an ore of tin and other valuable metals.

Representative EPMA Data for this compound

| Element | Weight % | Atomic % |

|---|---|---|

| Cu | 29.59 | 27.81 |

| Fe | 12.99 | 13.91 |

| Sn | 27.61 | 13.92 |

| S | 29.81 | 55.64 |

| Zn | 0.50 | 0.46 |

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) for Trace Element Mapping

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) is a highly sensitive analytical technique used to determine the trace and ultra-trace element composition of solid materials. A focused laser beam ablates a small amount of material from the sample surface, and the resulting aerosol is transported into an inductively coupled plasma, where it is ionized. The ions are then introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of a wide range of elements at parts-per-million (ppm) or even parts-per-billion (ppb) levels.